Lithium(1+) ion 5-fluoropyridine-2-sulfinate
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Description
Synthesis Analysis
The synthesis of Lithium(1+) ion 5-fluoropyridine-2-sulfinate involves the reaction between 5-fluoropyridine-2-sulfonyl chloride and lithium hydride (LiH). The sulfonyl chloride reacts with LiH to form the desired product, which is then isolated and characterized .
Molecular Structure Analysis
The compound’s molecular structure features a five-membered pyridine ring with a fluorine atom at the 5-position and a sulfinate group (SO₂) at the 2-position. The lithium cation is coordinated to the sulfinate oxygen atom. The overall structure contributes to its reactivity and potential applications .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, metal-catalyzed transformations, and coordination chemistry. Its reactivity arises from the presence of the sulfinate group and the fluorine substituent on the pyridine ring .
Mechanism of Action
The compound’s mechanism of action depends on its specific application. As a ligand, it can coordinate with transition metals in catalytic processes. Additionally, its reactivity with nucleophiles allows it to participate in synthetic transformations. Further studies are needed to explore its biological or pharmacological mechanisms .
Properties
IUPAC Name |
lithium;5-fluoropyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2S.Li/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWCKAUPBSKYLQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=NC=C1F)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FLiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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